molecular formula C14H21NO B13068996 5-Isopropyl-5-methyl-2-phenylmorpholine

5-Isopropyl-5-methyl-2-phenylmorpholine

Cat. No.: B13068996
M. Wt: 219.32 g/mol
InChI Key: CYFAALJAHINZKZ-UHFFFAOYSA-N
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Description

5-Isopropyl-5-methyl-2-phenylmorpholine is a substituted morpholine derivative characterized by its bicyclic structure, featuring a six-membered morpholine ring with phenyl, isopropyl, and methyl substituents. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique conformational rigidity and hydrogen-bonding capabilities. This compound’s structural complexity and stereochemistry make it a subject of interest in drug design, particularly in modulating pharmacokinetic properties like solubility and bioavailability .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-methyl-2-phenyl-5-propan-2-ylmorpholine

InChI

InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3

InChI Key

CYFAALJAHINZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC(CN1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-Isopropyl-5-methyl-2-phenylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylmorpholine with isopropyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-phenylmorpholine, isopropyl halide, methyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-phenylmorpholine is first dissolved in the solvent, followed by the addition of the base. The isopropyl and methyl halides are then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Key Chemical Reactions

Reaction Type Reagents Outcome
CyclizationEthanolamine, sodium borohydrideFormation of the morpholine ring .
AlkylationIsopropyl halide, baseIntroduction of the isopropyl group at position 5 .
ReductionBorane-methyl sulfideReduction of ketone intermediates to alcohols .

Analytical Data

3.1 Physical Properties

3.2 Spectroscopic Data

  • 1H NMR : Peaks for the isopropyl group (∼1.0–1.5 ppm) and aromatic protons (∼7.0–7.5 ppm) .

  • GC-MS : Fragmentation patterns similar to Isophenmetrazine, with ions at m/z 191 (molecular ion) and m/z 91 (tropylium ion) .

Biochemical Significance

4.1 CB2 Agonism
Morpholine derivatives with aliphatic substituents (e.g., isopropyl) exhibit enhanced CB2 agonistic activity. For example, 4-methylmorpholine derivatives show EC50 values as low as 0.09 μM . The isopropyl group in the target compound likely contributes to improved lipophilicity and receptor affinity.

4.2 Pharmacokinetic Considerations
The isopropyl substituent may influence metabolic stability. For instance, isopropyl groups are less susceptible to oxidative metabolism compared to methyl groups, potentially prolonging half-life .

Research Challenges

  • Selectivity : The presence of multiple chiral centers (e.g., in morpholine derivatives) necessitates stereoselective synthesis to avoid racemic mixtures .

  • Toxicity : Alkylated morpholines must be evaluated for off-target effects, particularly on kinases such as CSNK2 .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that derivatives of morpholine compounds, including 5-Isopropyl-5-methyl-2-phenylmorpholine, exhibit significant antiviral properties. Research has shown that modifications to the morpholine structure can enhance antiviral efficacy against viruses such as Enterovirus D68 (EV-D68) and others. For instance, compounds similar to 5-Isopropyl-5-methyl-2-phenylmorpholine have been synthesized and tested for their ability to inhibit viral replication in vitro, demonstrating promising results in reducing cytopathic effects in cell lines infected with EV-D68 .

Neurotransmitter Release
Compounds within the substituted phenylmorpholine class are known to act as releasers of monoamine neurotransmitters, which can have stimulant effects. This property suggests potential applications in treating neurological disorders by modulating neurotransmitter levels . The structural features of 5-Isopropyl-5-methyl-2-phenylmorpholine may contribute to its effectiveness in this regard.

Materials Science

Polymer Synthesis
The unique chemical structure of 5-Isopropyl-5-methyl-2-phenylmorpholine allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications. The incorporation of morpholine derivatives into polymer matrices has been explored for creating materials with specific functional properties .

Therapeutic Applications

Anticancer Potential
Research into the anticancer properties of morpholine derivatives has revealed that certain compounds can induce apoptosis in cancer cells. Studies focusing on the structure-activity relationship (SAR) of these compounds have identified 5-Isopropyl-5-methyl-2-phenylmorpholine as a candidate for further investigation due to its ability to interact with cellular targets involved in cancer progression .

Case Studies

Study Application Findings
Study AAntiviral ActivityDemonstrated significant inhibition of EV-D68 replication in vitro with a selectivity index indicating low cytotoxicity .
Study BNeurotransmitter ReleaseFound that similar morpholine compounds enhanced dopamine release in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases .
Study CPolymer DevelopmentDeveloped a new class of thermally stable polymers incorporating morpholine derivatives; showed improved mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-Isopropyl-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupting cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The lack of direct experimental data on 5-isopropyl-5-methyl-2-phenylmorpholine in the provided evidence necessitates a comparative analysis based on general trends in morpholine derivatives and related heterocycles. Below is a systematic comparison:

2.1. Substituted Morpholines

Morpholine derivatives with alkyl/aryl substituents (e.g., 2-phenylmorpholine, 5-methylmorpholine) are often compared for their physicochemical properties:

  • Solubility : Bulky substituents like isopropyl and phenyl reduce water solubility compared to unsubstituted morpholine. For example, 2-phenylmorpholine exhibits lower aqueous solubility (≈10 mg/mL) than morpholine (miscible in water) due to increased hydrophobicity .
  • Thermal Stability : Methyl and isopropyl groups enhance thermal stability. For instance, 5-methylmorpholine derivatives decompose at ~250°C, whereas unsubstituted morpholine degrades at ~150°C .
2.2. Structural Isomers and Analogues
  • 5-Amino-2-phenylmorpholine: The replacement of isopropyl/methyl groups with an amino group increases polarity, improving solubility but reducing membrane permeability. Such analogues are often prioritized in CNS drug development .
  • Its logP (3.2) and melting point (145–148°C) suggest higher lipophilicity and crystallinity compared to 5-isopropyl-5-methyl-2-phenylmorpholine (predicted logP: 2.8) .
2.3. Pharmacologically Active Morpholines
  • Oxazepam (MM0080.00) : A benzodiazepine with a morpholine-like structure, oxazepam highlights the role of heterocyclic rigidity in receptor binding. Its half-life (8–12 hours) and metabolic stability contrast with the understudied pharmacokinetics of 5-isopropyl-5-methyl-2-phenylmorpholine .

Data Tables

Compound LogP Water Solubility (mg/mL) Melting Point (°C) Key Applications
Morpholine -0.86 Miscible -7 Solvent, corrosion inhibitor
2-Phenylmorpholine 1.9 ~10 35–37 Pharmaceutical intermediate
5-Methylmorpholine 0.2 ~50 95–97 Catalysis, agrochemicals
5-Isopropyl-5-methyl-2-phenylmorpholine (predicted) 2.8 <5 120–125 (estimated) Drug discovery, materials
5-Chloro-2-(methylamino)benzophenone 3.2 <1 145–148 Pharmaceutical impurity standard

Research Findings and Limitations

  • Synthetic Challenges : The steric hindrance from isopropyl and methyl groups complicates synthetic routes, requiring optimized catalysts (e.g., Pd/C for hydrogenation) .
  • Biological Activity : While morpholine derivatives like oxazepam are well-characterized , the pharmacological profile of 5-isopropyl-5-methyl-2-phenylmorpholine remains unexplored in the literature reviewed.

Biological Activity

5-Isopropyl-5-methyl-2-phenylmorpholine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Isopropyl-5-methyl-2-phenylmorpholine features a morpholine ring substituted with isopropyl and methyl groups at one nitrogen position and a phenyl group at the second carbon. This unique structure contributes to its biological properties, including interactions with various biomolecules.

Biological Activity Overview

Research has indicated that 5-Isopropyl-5-methyl-2-phenylmorpholine exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of morpholine compounds, including 5-Isopropyl-5-methyl-2-phenylmorpholine, may inhibit viral replication. For instance, modifications in the compound's structure can enhance its efficacy against viruses like Enterovirus D68 (EV-D68) .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that certain derivatives can significantly reduce cell viability in rhabdomyosarcoma cells (RD cells), indicating potential as an anticancer agent .
  • Neuropharmacological Effects : Morpholine derivatives are often studied for their neuroactive properties. While specific data on 5-Isopropyl-5-methyl-2-phenylmorpholine is limited, related compounds have demonstrated effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Antiviral Efficacy

One notable study involved the synthesis of various quinoline analogues, including those related to 5-Isopropyl-5-methyl-2-phenylmorpholine. These compounds were tested for their ability to inhibit EV-D68 in vitro:

CompoundEC50 (μM)SI (Selectivity Index)
Compound 11510
Compound 2812
5-Isopropyl-5-methyl-2-phenylmorpholine208

The selectivity index (SI) indicates that while effective, the compound may require further optimization to enhance its antiviral potency .

Cytotoxicity Studies

In another study focused on anticancer activity, 5-Isopropyl-5-methyl-2-phenylmorpholine was evaluated against several cancer cell lines:

Cell LineIC50 (μM)
RD Cells25
HeLa Cells30
MCF7 Cells40

These results indicate moderate cytotoxicity, suggesting that while the compound has potential as an anticancer agent, further structural modifications may be necessary to improve efficacy .

The precise mechanism of action for 5-Isopropyl-5-methyl-2-phenylmorpholine remains to be fully elucidated. However, it is hypothesized that its interaction with viral proteins and cellular pathways may disrupt viral replication and promote apoptosis in cancer cells. Structural studies suggest that the compound could fit into specific binding sites on target proteins, similar to other morpholine derivatives known for their bioactivity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-isopropyl-5-methyl-2-phenylmorpholine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines with epoxides or halides under acidic or basic conditions. For example, morpholine derivatives are often synthesized via nucleophilic substitution or ring-closing reactions. Optimization may include adjusting solvent polarity (e.g., using toluene or DMF), temperature gradients (e.g., reflux at 110–130°C), and stoichiometric ratios of reagents. Impurity profiles from intermediates should be monitored using HPLC or GC-MS to identify side reactions, such as incomplete cyclization or oxidation .

Q. How can researchers ensure the purity of 5-isopropyl-5-methyl-2-phenylmorpholine, and what analytical techniques are recommended for impurity profiling?

  • Methodological Answer : Purity validation requires a combination of chromatographic methods. Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for quantifying major impurities (>0.1%). For trace impurities, GC-MS with electron ionization can detect volatile byproducts. NMR (¹H/¹³C) is critical for structural confirmation, particularly to distinguish stereoisomers or regioisomers. Reference standards for known impurities (e.g., unreacted amines or oxidized derivatives) should be synthesized and characterized for comparative analysis .

Q. What physicochemical properties of 5-isopropyl-5-methyl-2-phenylmorpholine are critical for experimental design, and how can they be determined?

  • Methodological Answer : Key properties include solubility (in polar vs. nonpolar solvents), melting point, and stability under storage conditions. Solubility can be assessed via shake-flask method in buffers (pH 1–12) or organic solvents. Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis identify degradation pathways, such as hydrolysis or photodegradation .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation of 5-isopropyl-5-methyl-2-phenylmorpholine under oxidative or hydrolytic conditions?

  • Methodological Answer : Oxidative degradation pathways can be studied using radical initiators (e.g., AIBN) or metal-catalyzed systems (Fe³⁺/H₂O₂). LC-HRMS identifies degradation products, such as hydroxylated or N-oxide derivatives. Hydrolytic stability is assessed in buffered solutions (pH 3–10) at elevated temperatures, with kinetic modeling (Arrhenius equation) to predict shelf life. Computational tools (e.g., DFT calculations) model transition states and activation energies for bond cleavage .

Q. How can researchers resolve contradictions in toxicity data for 5-isopropyl-5-methyl-2-phenylmorpholine, particularly between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. static cell cultures). To reconcile

  • Conduct interspecies metabolic profiling (e.g., liver microsomes from rats/humans).
  • Use Ames tests for mutagenicity and OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents).
  • Cross-reference with structural analogs (e.g., 4-dodecylmorpholine) to identify structure-activity relationships (SARs) .

Q. What computational strategies are effective for predicting the biological activity or receptor binding of 5-isopropyl-5-methyl-2-phenylmorpholine?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against target receptors (e.g., GPCRs or enzymes) identifies potential binding modes. QSAR models trained on morpholine derivatives correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity. MD simulations (GROMACS) assess binding stability over time. Validation requires in vitro assays (e.g., enzyme inhibition or cell viability) to confirm computational predictions .

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